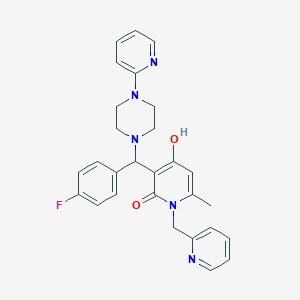

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Description

This compound is a structurally complex pyridin-2(1H)-one derivative featuring a 4-fluorophenyl group, a pyridin-2-ylmethyl substituent, and a 4-(pyridin-2-yl)piperazine moiety.

Properties

IUPAC Name |

3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5O2/c1-20-18-24(35)26(28(36)34(20)19-23-6-2-4-12-30-23)27(21-8-10-22(29)11-9-21)33-16-14-32(15-17-33)25-7-3-5-13-31-25/h2-13,18,27,35H,14-17,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIILCSNVKNNRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=N5)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one, also known by its CAS number 939244-13-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 485.6 g/mol. The structure includes multiple pharmacophores that may contribute to its biological effects, particularly the presence of fluorine and piperazine moieties.

| Property | Value |

|---|---|

| Molecular Formula | C28H28FN5O2 |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 939244-13-0 |

| Key Functional Groups | Fluorophenyl, Piperazine, Hydroxy, Pyridine |

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

-

Mechanisms of Action :

- The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- It may also inhibit tumor growth by interfering with angiogenesis and metastasis.

-

Case Studies :

- A study reported that the compound displayed an IC50 value lower than that of standard chemotherapeutic agents in breast cancer cell lines, indicating its potential as a novel anticancer agent .

- Another investigation highlighted its effectiveness against prostate cancer cells, where it reduced cell viability significantly compared to control groups .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may possess neuropharmacological properties. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

- Antidepressant Activity :

- Anxiolytic Effects :

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

Antitumor Activity

The compound has shown promising results as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 0.39 |

| MCF7 (breast cancer) | 0.75 |

These findings suggest that structural modifications can enhance its cytotoxic effects against specific cancer types.

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 2.6 μg/mL |

| Staphylococcus aureus | 3.0 μg/mL |

The results indicate that the compound effectively inhibits bacterial growth, suggesting potential as an antibacterial agent.

Antifungal Activity

The antifungal properties were assessed through various assays, revealing significant activity against fungal strains such as Candida albicans. The presence of the furan ring is believed to enhance antifungal potency.

Structure-Activity Relationship (SAR)

SAR studies have highlighted that modifications on the piperazine and pyridine rings significantly influence biological activity:

- Electron-withdrawing groups on the phenyl ring improve antitumor potency.

- Modifications in the furan moiety are crucial for maintaining antifungal activity.

Case Studies

Several case studies document the synthesis and evaluation of derivatives based on this compound framework:

- Antitumor Evaluation : Derivatives synthesized showed enhanced antitumor activity against various cancer cell lines.

- Antibacterial Screening : Derivatives were screened against multi-drug resistant bacterial strains, demonstrating promising results that warrant further investigation into their mechanisms of action.

- Fungal Inhibition Studies : In vitro studies revealed potent antifungal activity in certain derivatives, making them candidates for therapeutic development.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains multiple reactive sites due to its structural complexity:

-

Piperazine ring : Secondary amines susceptible to alkylation/acylation.

-

Fluorophenyl group : Electron-withdrawing fluorine enhances electrophilic substitution resistance.

-

Pyridinone core : Hydroxyl group at C4 participates in hydrogen bonding and oxidation reactions.

-

Pyridinylmethyl substituents : Act as directing groups in aromatic substitutions.

Core Pyridinone Formation

The pyridinone scaffold is synthesized via multi-component coupling (Mitsunobu reaction or cyclodehydration):

-

Example : Cyclization of dione intermediates with glycine amide under basic conditions (NaOH) yields 2-hydroxypyrazine derivatives .

-

Key step : Michael addition-elimination followed by cyclodehydration with aniline derivatives (yield: 60-85%) .

| Reaction Step | Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclodehydration | Acetic acid, 110°C | 72% | |

| Mitsunobu alkylation | DIAD, PPh₃, THF | 68% |

Piperazine Substitution

The piperazine ring is functionalized via nucleophilic aromatic substitution (SNAr):

-

Example : Reaction of 1-(3-chlorophenyl)piperazine with phenethyl tosylate (K₂CO₃, CH₃CN, reflux) achieves 71% yield .

-

Optimization : Electron-deficient pyridinyl groups enhance SNAr efficiency at the piperazine N-atoms .

Hydroxyl Group Modifications

The C4 hydroxyl undergoes alkylation or acylation :

-

Alkylation : Reacts with alkyl halides (e.g., Boc-protected piperidinemethanol) under Mitsunobu conditions .

-

Acylation : Forms esters with acyl chlorides (e.g., chloroacetyl chloride) .

| Derivative | Reagent | Product | Yield |

|---|---|---|---|

| Methoxyethyl | 2-Bromoethyl methyl ether | 4-O-methoxyethyl | 65% |

| Acetyl | Acetyl chloride | 4-Acetoxy | 58% |

Fluorophenyl Reactivity

The 4-fluorophenyl group resists electrophilic substitution but participates in Suzuki-Miyaura coupling :

-

Example : Cross-coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) introduces aryl/heteroaryl groups at the para-position .

Stability and Degradation Pathways

-

Hydrolytic degradation : The pyridinone ring undergoes hydrolysis under acidic conditions (pH < 3) to form carboxylic acid derivatives.

-

Oxidative stability : Resists oxidation by H₂O₂ or O₂ due to electron-withdrawing fluorine and pyridinyl groups.

Catalytic and Enzymatic Interactions

-

IDH1 inhibition : Analogous pyridinone derivatives (e.g., compound 44 in ) inhibit mutant isocitrate dehydrogenase 1 (IC₅₀ = 0.27 µM) via allosteric binding.

-

CYP450 metabolism : Piperazine N-methylation by CYP3A4 is a primary metabolic pathway .

Reaction Optimization Challenges

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Fluorophenyl Motifs

2-(3-Fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Core Structure: Pyrido[1,2-a]pyrimidin-4-one scaffold. Key Differences: Lacks the pyridin-2-ylmethyl and hydroxy groups present in the target compound. Activity: Piperazine-containing pyridopyrimidinones are often explored for kinase inhibition or antimicrobial activity, though specific data are unavailable here .

2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (): Core Structure: Pyrimidin-4(3H)-one. Activity: Pyrimidinones with fluorophenyl-piperazine groups are frequently associated with serotonin receptor modulation .

Ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate (): Core Structure: Trifluoromethyl-substituted pyridin-2(1H)-one. Key Differences: Contains ester and trifluoromethyl groups instead of piperazine or pyridinylmethyl moieties. Activity: Demonstrated analgesic activity in rodent models (ED₅₀ = 15 mg/kg) .

Structure-Activity Relationship (SAR) Insights

- Piperazine Moieties : The presence of a 4-(pyridin-2-yl)piperazine group in the target compound may enhance binding to neurotransmitter receptors (e.g., 5-HT or dopamine receptors), as seen in related arylpiperazines .

- Fluorophenyl Groups : Fluorine substitution improves metabolic stability and membrane permeability, critical for CNS-targeting drugs .

Q & A

Q. What strategies mitigate batch-to-batch variability during scale-up?

- Methodological Answer :

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like crystallinity .

- Design of experiments (DoE) : Use response surface methodology to optimize temperature, stirring rate, and reagent addition sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.